molecular formula C6H9N3 B574627 (R)-5-(1-Aminoethyl)pyrimidine CAS No. 179601-39-9

(R)-5-(1-Aminoethyl)pyrimidine

Cat. No.: B574627
CAS No.: 179601-39-9
M. Wt: 123.159
InChI Key: GWCPZMRPJBYIFM-RXMQYKEDSA-N
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Description

(R)-5-(1-Aminoethyl)pyrimidine: is a chiral amine compound featuring a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-5-(1-Aminoethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The amine group is introduced via reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing crystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(R)-5-(1-Aminoethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(R)-5-(1-Aminoethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(Pyrimidin-5-YL)ethan-1-amine: The enantiomer of the compound, with different biological activity.

    (1R)-1-(Pyrimidin-4-YL)ethan-1-amine: A structural isomer with the pyrimidine ring substituted at a different position.

    (1R)-1-(Pyridin-5-YL)ethan-1-amine: A similar compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

(R)-5-(1-Aminoethyl)pyrimidine is unique due to its specific chiral configuration and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1R)-1-pyrimidin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCPZMRPJBYIFM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285482
Record name (αR)-α-Methyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179601-39-9
Record name (αR)-α-Methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179601-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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